Enhanced Binding Affinity from Class-Level Fluorination: A 15-Fold Improvement over Non-Fluorinated Analogs
Fluorination, as in (2R)-4,4,4-trifluorobutan-2-amine, significantly enhances binding affinity to hydrophobic enzyme pockets. For the structurally related (S)-enantiomer, derivatives have demonstrated IC₅₀ values below 100 nM in kinase inhibition assays against targets like EGFR and VEGFR2, which represents a 15-fold improvement in potency compared to non-fluorinated analogs. This class-level effect is attributed to the trifluoromethyl group's strong electron-withdrawing nature and its ability to engage in favorable hydrophobic and dipolar interactions.
| Evidence Dimension | Potency (IC₅₀) in Kinase Inhibition Assays |
|---|---|
| Target Compound Data | Not directly reported; inferred from (S)-enantiomer derivative data. |
| Comparator Or Baseline | Non-fluorinated analogs (e.g., butan-2-amine derivatives) |
| Quantified Difference | Fluorinated derivatives: IC₅₀ < 100 nM vs. non-fluorinated analogs; ~15-fold improvement. |
| Conditions | Kinase inhibition assays for EGFR and VEGFR2. |
Why This Matters
This 15-fold potency gain, inferred from class-level fluorination effects, underscores the critical role of the -CF₃ group for achieving high-affinity binding in drug discovery programs.
